Methyl gallate

Overview

Description

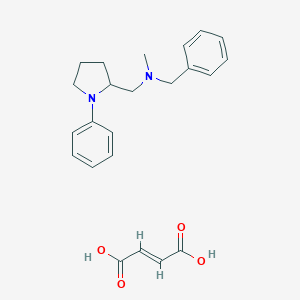

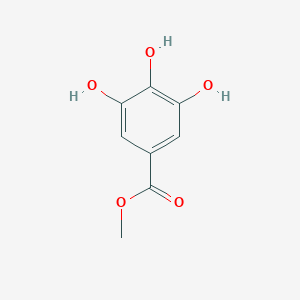

Methyl gallate is a phenolic compound and the methyl ester of gallic acid. It is naturally found in various plants, including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum . This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

Target of Action

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom . It primarily targets the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . It also targets the bacterial ClpP protease , which plays a significant role in bacterial proteostasis .

Mode of Action

MG interacts with its targets and modulates molecular pathways crucial for inflammation development . It inhibits cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK 4 or LPS . Moreover, pretreatment with MG decreases IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos, and ERK1/2, p38, and JNK phosphorylation . In the case of bacterial ClpP protease, MG might inhibit the activity of ClpP, consequently disturbing bacterial proteostasis .

Biochemical Pathways

MG affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are crucial for inflammation development . MG also impacts the protocatechuate (PCA) 4,5-cleavage pathway, one of the key catabolic routes for the degradation of various aromatic compounds .

Pharmacokinetics

It’s known that mg shows anti-proliferative effects both in vitro and in vivo .

Result of Action

MG has a promising anti-inflammatory effect . It inhibits zymosan-induced paw edema and hyperalgesia . In the context of cancer, MG suppresses the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of MG can be influenced by environmental factors. For instance, MG is found in the fruit extract of Paeonia anomala and is also found in wine . The degradation pathways for MG can be influenced by the presence of other organic matter of terrestrial origin .

Biochemical Analysis

Biochemical Properties

Methyl gallate interacts with various enzymes and proteins. It has been shown to inhibit tannase, an enzyme that breaks down tannins . Additionally, it has been found to interact with proteins involved in the MAPK and NF-κB signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It possesses strong antioxidant activity and lipid peroxidation inhibitory activity . It has been found to inhibit cell cytotoxicity and reactive oxygen species (ROS) production induced by oxidative stress . It also influences cell function by modulating signal pathways such as p38 and decreasing mitochondrial-mediated cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of NF-κB by decreasing IκB degradation and nuclear translocation of NF-κBp65, c-jun, and c-fos . It also affects the phosphorylation of ERK1/2, p38, and JNK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment . It also reduces lipid peroxidation and decreases the internal ROS level elevated by H2O2 treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on experimental colitis in Sprague–Dawley rats, this compound at doses of 100 and 300 mg/kg significantly reduced colon weight/length ratio and macroscopic lesion score .

Metabolic Pathways

This compound is involved in the protocatechuate 4,5-cleavage pathway, a key catabolic route for the degradation of various aromatic compounds . In this pathway, the aromatic ring of protocatechuate is initially cleaved by protocatechuate 4,5-dioxygenase, and the resultant product is degraded to pyruvate and oxaloacetate .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be transported and distributed within cells and tissues. For instance, it has been found to be abundantly accumulated in the peroxisome of tea leaves .

Subcellular Localization

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl gallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of quinones.

Reduction: Reduction typically results in the formation of this compound derivatives with reduced hydroxyl groups.

Substitution: Substitution reactions can produce various esters and ethers of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Gallic Acid: The parent compound of methyl gallate, known for its strong antioxidant properties.

Propyl Gallate: An ester of gallic acid used as an antioxidant in food preservation.

Ethyl Gallate: Another ester of gallic acid with similar antioxidant properties.

Properties

IUPAC Name |

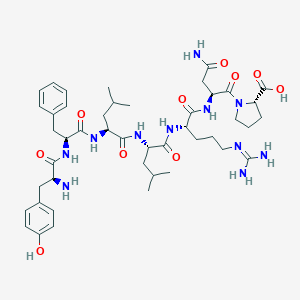

methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFWRHWHYMIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059189 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000178 [mmHg] | |

| Record name | Gallic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-24-1 | |

| Record name | Methyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 99-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanisms of action vary depending on the biological system, Methylgallate often acts as an antioxidant. [, ] It exhibits this activity by scavenging free radicals like superoxide, hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. [] In certain contexts, it can inhibit specific enzymes, like pancreatic lipase, leading to potential anti-obesity effects. [] In cancer cell lines, Methylgallate has been shown to induce apoptosis, potentially by halting the cell cycle at the S-phase. []

ANone: Methylgallate (also known as methyl 3,4,5-trihydroxybenzoate) possesses the following characteristics:

- NMR Spectroscopy (1H and 13C): Used to determine the structural arrangement of atoms within the molecule. [, , , , ]

- Mass Spectrometry (MS): Provides information about the molecule's mass and fragmentation pattern. [, , , , ]

- Infrared Spectroscopy (IR): Offers insights into the functional groups present in the molecule. [, ]

A: Research suggests Methylgallate forms complexes with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes. [] The acyl chain length of Methylgallate (C1-C3) seems critical for this interaction. [] In model systems mimicking food reactions, Methylgallate demonstrates reactivity with sugar fragments, suggesting potential applications in food preservation. []

A: Yes, computational studies have investigated Methylgallate's potential as an inhibitor of SARS-CoV-2 proteins. [] Molecular docking simulations revealed favorable binding affinities to both the NSP10/NSP16 methyltransferase and the main protease of the virus. [] These in silico findings highlight Methylgallate as a potential target for further experimental validation.

A: Research suggests the length of the acyl chain in Methylgallate analogs influences its interaction with DPPC. [] Compounds with acyl chain lengths of C1-C3, like Methylgallate, exhibit distinct interactions compared to those with longer chains. [] This highlights the importance of acyl chain length in modulating the biological activity of Methylgallate and its analogs. In the context of anti-inflammatory activity, the presence of the gallate moiety appears crucial for inhibiting prostaglandin E2 production. []

ANone: Specific SHE regulations regarding Methylgallate may vary depending on the region and intended application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.

A: Early research on Methylgallate primarily focused on its role as an intermediate in the microbial degradation of lignin-derived aromatic compounds. [, , , ] Studies elucidated the metabolic pathways involved and identified key enzymes responsible for Methylgallate transformation in bacteria like Pseudomonas putida and Sphingomonas paucimobilis SYK-6. [, , , , , , , , , ] More recently, research has expanded to investigate Methylgallate's potential bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide](/img/structure/B117038.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)